molecular formula C25H24N4O2S B11446855 2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B11446855
M. Wt: 444.6 g/mol
InChI Key: VVFZYRADGDRKPK-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex heterocyclic compound that belongs to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a pyridinyl group, and a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multicomponent reactions. One common method involves the cyclization of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions . This method is favored for its high yield and compliance with green chemistry protocols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The benzylsulfanyl group can interact with thiol groups in proteins, affecting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and camptothecin share a similar quinoline core but differ in their substituents and biological activities.

    Pyrimidoquinoline Derivatives: Other derivatives in this family may include different substituents at various positions, leading to variations in their chemical and biological properties.

Uniqueness

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group, in particular, sets it apart from other quinoline and pyrimidoquinoline derivatives.

Properties

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

2-benzylsulfanyl-8,8-dimethyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C25H24N4O2S/c1-25(2)11-17-20(18(30)12-25)19(16-9-6-10-26-13-16)21-22(27-17)28-24(29-23(21)31)32-14-15-7-4-3-5-8-15/h3-10,13,19H,11-12,14H2,1-2H3,(H2,27,28,29,31)

InChI Key

VVFZYRADGDRKPK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1)C

Origin of Product

United States

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